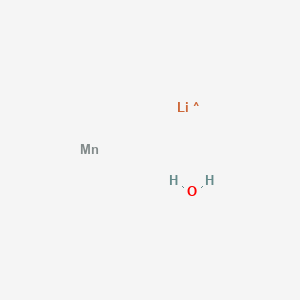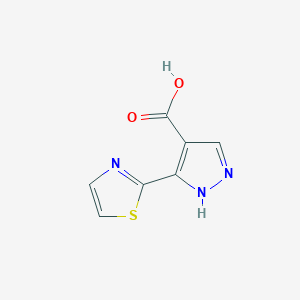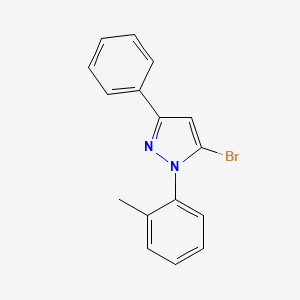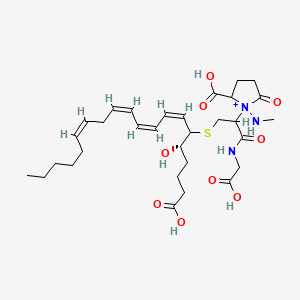
H-Val-gly-asp-glu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Val-gly-asp-glu-OH is a tetrapeptide composed of four amino acids: valine, glycine, aspartic acid, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-gly-asp-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific sequences.
Analyse Des Réactions Chimiques
Types of Reactions
H-Val-gly-asp-glu-OH: can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water.
Oxidation: Oxidative modifications, particularly on amino acids like methionine and cysteine.
Reduction: Reduction of disulfide bonds in peptides containing cysteine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation/Reduction: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
H-Val-gly-asp-glu-OH: has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism by which H-Val-gly-asp-glu-OH exerts its effects depends on its specific biological context. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of biochemical events. For instance, peptides can bind to G-protein coupled receptors (GPCRs), initiating signaling pathways that regulate various physiological processes.
Comparaison Avec Des Composés Similaires
H-Val-gly-asp-glu-OH: can be compared to other tetrapeptides like H-Lys-Ala-Val-Gly-OH . While both are tetrapeptides, their amino acid composition and sequence confer unique properties and biological activities. This compound contains acidic amino acids (aspartic acid and glutamic acid), which may influence its solubility and interaction with other molecules.
List of Similar Compounds
- H-Lys-Ala-Val-Gly-OH
- H-Gly-Ala-Val-Glu-OH
- H-Ala-Val-Gly-Asp-OH
These peptides share structural similarities but differ in their specific sequences and functional properties.
Propriétés
Formule moléculaire |
C16H27ClN4O9 |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C16H26N4O9.ClH/c1-7(2)13(17)15(27)18-6-10(21)19-9(5-12(24)25)14(26)20-8(16(28)29)3-4-11(22)23;/h7-9,13H,3-6,17H2,1-2H3,(H,18,27)(H,19,21)(H,20,26)(H,22,23)(H,24,25)(H,28,29);1H/t8-,9-,13-;/m0./s1 |
Clé InChI |
NCBRWMUETOMIOB-UYNHQEOZSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.Cl |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15132181.png)
![1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate](/img/structure/B15132189.png)


![[(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B15132202.png)
![4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15132209.png)


![1-[1-[1-[2-[[1-[2-[[1-[2-[[2-[[1-[1-[2-[[1-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-N-[1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[2-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B15132233.png)

![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)


![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
